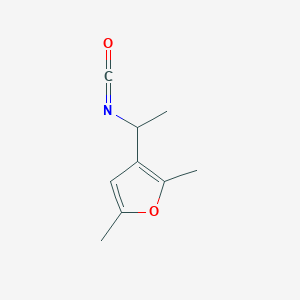![molecular formula C14H11ClN2 B1524877 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine CAS No. 60290-06-4](/img/structure/B1524877.png)
1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine
Descripción general
Descripción
“1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the CAS Number: 60290-06-4 . It has a molecular weight of 242.71 . The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C14H11ClN2/c15-14-13-12(6-8-16-14)7-9-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C14H11ClN2/c15-14-13-12(6-8-16-14)7-9-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2 .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 75-76 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- An efficient synthesis method for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, closely related to 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine, involves sodium borohydride reduction and debenzylation, applicable for synthesizing various N6-substituted analogues (Nechayev et al., 2013).
Asymmetric Addition Reactions
- Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-ones, closely related to this compound, results in the formation of novel 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives (Croix et al., 2015).
Electronic and Optical Properties
- Research on novel nitrogen-embedded small molecules, including derivatives of this compound, has demonstrated their interesting electrochemical, self-assembly, and carrier transport properties, making them relevant in material sciences (Zhou et al., 2019).
Agrochemical and Functional Material Development
- Functionalization of 1H-pyrrolo[2,3-b]pyridine, structurally similar to this compound, has led to the creation of compounds with potential applications in agrochemicals and functional materials, including high fungicidal activity (Minakata et al., 1992).
Anticancer Potential
- Pyrrolyl-pyridine heterocyclic compounds, similar in structure to this compound, have been investigated for their anticancer activities, exhibiting significant effects against specific cancer cell lines (Mallisetty et al., 2023).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Similar compounds have been studied for their analgesic and sedative properties , suggesting potential targets within the nervous system.
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory action against certain targets . The interaction of 1-benzyl-7-chloro-1H-pyrrolo[2,3-c]pyridine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Related compounds have shown potential in treating diseases of the nervous and immune systems , suggesting that they may affect related biochemical pathways.
Result of Action
Compounds with similar structures have demonstrated a range of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor activities .
Propiedades
IUPAC Name |
1-benzyl-7-chloropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-13-12(6-8-16-14)7-9-17(13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOJOGBKARHDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



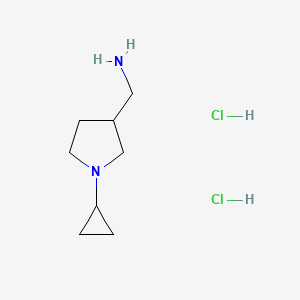

![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)
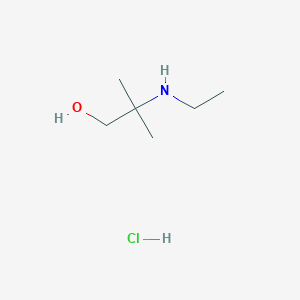

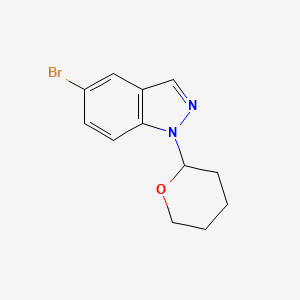
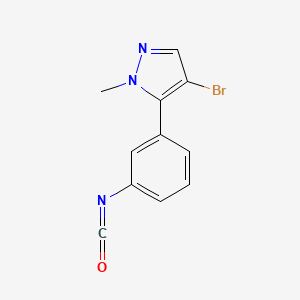
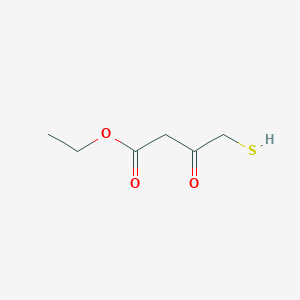

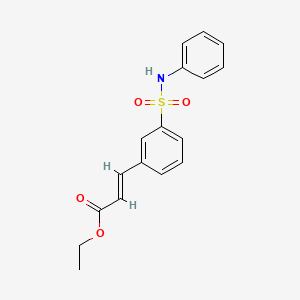
![1-[2-(piperidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid hydrochloride](/img/structure/B1524815.png)
![N-{2-[benzyl(methyl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B1524816.png)
